molecular formula C12H9N5O2S B10963130 N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B10963130
M. Wt: 287.30 g/mol
InChI Key: FOOLCQBQLNFKNZ-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a complex organic compound that features a benzoxadiazole ring and a pyrimidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by the cyclization of o-nitroaniline with a suitable reagent such as thionyl chloride or phosphorus oxychloride.

    Introduction of the Pyrimidinylsulfanyl Group: The pyrimidinylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a pyrimidine thiol with a suitable electrophile.

    Coupling Reaction: The final step involves coupling the benzoxadiazole derivative with the pyrimidinylsulfanyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidinylsulfanyl group.

    Reduction: Reduction reactions can occur at the nitro group if present in the benzoxadiazole ring precursor.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxadiazole ring can act as a fluorescent tag, allowing for the visualization of biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to the combination of the benzoxadiazole and pyrimidinylsulfanyl groups, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and fluorescence properties.

Properties

Molecular Formula

C12H9N5O2S

Molecular Weight

287.30 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C12H9N5O2S/c18-10(7-20-12-13-5-2-6-14-12)15-8-3-1-4-9-11(8)17-19-16-9/h1-6H,7H2,(H,15,18)

InChI Key

FOOLCQBQLNFKNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CSC3=NC=CC=N3

Origin of Product

United States

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